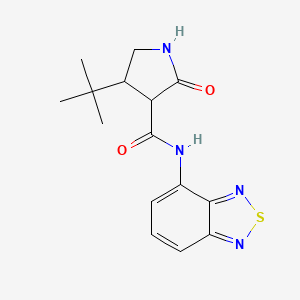

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety linked to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with nitrous acid, forming the 2,1,3-benzothiadiazole ring.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction between a suitable pyrrolidine derivative and the benzothiadiazole core.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzothiadiazole derivative and the pyrrolidine carboxylic acid derivative under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzothiadiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 5.6 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 8.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 7.4 | Activation of caspase cascade |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammatory responses and protect against oxidative stress.

Mechanisms of Neuroprotection:

- Antioxidant Activity: The compound scavenges free radicals, reducing oxidative damage to neuronal cells.

- Inhibition of Neuroinflammation: It downregulates pro-inflammatory cytokines, thereby mitigating neuroinflammatory processes.

Agricultural Applications

Recent studies have explored the use of this compound as a potential agrochemical. Its ability to enhance plant growth and resistance to pathogens has been documented.

| Plant Species | Effect on Growth | Pathogen Resistance |

|---|---|---|

| Arabidopsis thaliana | Increased biomass | Enhanced resistance to Pseudomonas spp. |

| Solanum lycopersicum (Tomato) | Improved yield | Reduced incidence of blight |

This suggests potential applications in sustainable agriculture by promoting plant health and reducing reliance on traditional pesticides.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in both pharmaceutical and agricultural fields.

Molecular Interactions

The compound interacts with various biological macromolecules:

- Receptor Binding: It may act as a modulator for specific receptors involved in apoptosis and inflammation.

- Enzyme Inhibition: Potential inhibition of enzymes linked to cancer progression or pathogen virulence has been suggested.

Mecanismo De Acción

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,1,3-Benzothiadiazole: A simpler compound that serves as a core structure for many derivatives.

4-tert-Butyl-2-oxopyrrolidine-3-carboxamide: A related compound without the benzothiadiazole moiety.

N-(2,1,3-Benzothiadiazol-4-yl)-2-oxopyrrolidine-3-carboxamide: A similar compound lacking the tert-butyl group.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is unique due to the combination of the benzothiadiazole and pyrrolidine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C14H16N4O2S

- Molecular Weight: 304.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to function through the following mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has shown potential in inhibiting kinases such as BRAF and VEGFR-2, which are critical in tumor growth signaling pathways.

- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

- Antioxidant Activity: The presence of the benzothiadiazole moiety suggests potential antioxidant properties, which could help mitigate oxidative stress-related cellular damage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.36 | Induces apoptosis and cell cycle arrest |

| A549 (Lung) | 12.45 | Inhibits BRAF and VEGFR signaling |

| HeLa (Cervical) | 10.22 | Promotes oxidative stress |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to untreated controls (37.83% vs. 0.89%) .

- Inhibition of Kinases : Another investigation reported that the compound exhibited potent inhibition against BRAF and VEGFR with IC50 values comparable to established inhibitors like sorafenib . This suggests its potential as a dual inhibitor for targeted cancer therapy.

Research Findings

Research has consistently shown that compounds containing the benzothiadiazole moiety exhibit notable biological activities:

- Antitumor Activity : Various derivatives have been synthesized with enhanced antitumor properties compared to their parent compounds . For instance, modifications to the benzothiadiazole core have resulted in compounds with improved selectivity and potency against tumor cells.

- Safety Profile : The selectivity of this compound for cancer cells over normal cells indicates a favorable safety profile, making it an attractive candidate for further development .

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-15(2,3)8-7-16-13(20)11(8)14(21)17-9-5-4-6-10-12(9)19-22-18-10/h4-6,8,11H,7H2,1-3H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBWAPZXFHJINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.